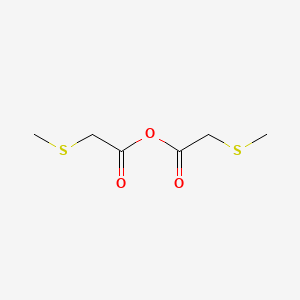

(Methylsulfanyl)acetic anhydride

説明

However, based on nomenclature, this compound is inferred to be an acetic anhydride derivative where one or both acetyl groups are substituted with a methylsulfanyl (SCH₃) moiety. Such substitutions alter reactivity, stability, and applications compared to conventional anhydrides.

特性

CAS番号 |

63521-90-4 |

|---|---|

分子式 |

C6H10O3S2 |

分子量 |

194.3 g/mol |

IUPAC名 |

(2-methylsulfanylacetyl) 2-methylsulfanylacetate |

InChI |

InChI=1S/C6H10O3S2/c1-10-3-5(7)9-6(8)4-11-2/h3-4H2,1-2H3 |

InChIキー |

KSLOWBCNYMHGGH-UHFFFAOYSA-N |

正規SMILES |

CSCC(=O)OC(=O)CSC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: (Methylsulfanyl)acetic anhydride can be synthesized through the reaction of (methylsulfanyl)acetic acid with dicyclohexylcarbodiimide in dry ether under nitrogen atmosphere . This method ensures the formation of the anhydride without the need for further purification.

Industrial Production Methods: . This method is scalable and can be adapted for large-scale production.

化学反応の分析

Types of Reactions: (Methylsulfanyl)acetic anhydride undergoes several types of reactions, including:

Nucleophilic Acyl Substitution: Reacts with water to form (methylsulfanyl)acetic acid, with alcohols to form esters, and with amines to form amides.

Oxidation and Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.

Common Reagents and Conditions:

Water: Hydrolysis to form (methylsulfanyl)acetic acid.

Alcohols: Formation of esters under acidic or basic conditions.

Amines: Formation of amides, often using a base to neutralize the by-product acid.

Major Products:

(Methylsulfanyl)acetic acid: Formed through hydrolysis.

Esters and Amides: Formed through reactions with alcohols and amines, respectively.

科学的研究の応用

(Methylsulfanyl)acetic anhydride has several applications in scientific research:

Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including esters and amides.

Biological Studies:

Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for further chemical transformations.

作用機序

The mechanism of action of (methylsulfanyl)acetic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides . This reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

類似化合物との比較

Reactivity and Functional Group Modifications

Acetic anhydride (Ac₂O) and propionic anhydride are benchmark acylating agents. Key distinctions include:

- Acetylation Efficiency : Both achieve ~95% amine/lysine blocking efficiency in peptide modification, but propionic anhydride enables differentiation between in vivo acetylation (+42 Da) and chemical modification (+56 Da) .

- Mass Shift : Acetic anhydride introduces a +42 Da modification, while propionic anhydride adds +56 Da, aiding in mass spectrometry-based identification .

| Parameter | Acetic Anhydride | Propionic Anhydride | Butyric Anhydride |

|---|---|---|---|

| Modification Mass (Da) | +42 | +56 | +70 |

| Peptide ID Efficiency | 707 peptides | 766 peptides | Not reported |

| Differentiates In Vivo | No | Yes | No |

Sulfur-Containing Analogs :

- Expected to exhibit faster acylation rates but lower hydrolytic stability than Ac₂O.

Stability and Environmental Behavior

- Hydrolysis : Acetic anhydride rapidly hydrolyzes to acetic acid in water, limiting its environmental persistence . Propionic and butyric analogs hydrolyze similarly but with slower kinetics due to increased alkyl chain length.

- Thermal Stability : Acetylated wood (using Ac₂O) shows stable thermal degradation profiles, with decomposition temperatures >300°C . Sulfur-containing analogs may exhibit lower thermal stability due to S-O bond susceptibility.

Spectroscopic and Analytical Differentiation

- FT-IR : Acetic anhydride-modified wood shows C=O stretches at 1730–1760 cm⁻¹, while sulfur-containing analogs may shift this band due to electronic effects .

- Mass Spectrometry: Propionic anhydride’s +56 Da modification allows clear distinction from endogenous acetylation, a critical feature absent in Ac₂O .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。